molecular formula C18H21NO2 B5124116 (2,4-dimethoxyphenyl)1,2,3,4-tetrahydro-2-naphthalenylamine

(2,4-dimethoxyphenyl)1,2,3,4-tetrahydro-2-naphthalenylamine

Cat. No. B5124116
M. Wt: 283.4 g/mol
InChI Key: XVSGAZFDWRGODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of tetrahydro-2-naphthalenylamine, which is a type of tetrahydroquinoline. Tetrahydroquinolines are a class of compounds that have been studied for their diverse biological activities . The presence of the dimethoxyphenyl group could potentially influence the compound’s properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Tetrahydroquinolines can undergo a variety of reactions, including cycloaddition .

Mechanism of Action

The mechanism of action would likely depend on the specific biological target of this compound. For instance, some tetrahydroquinoline derivatives have been found to exert biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-16-9-10-17(18(12-16)21-2)19-15-8-7-13-5-3-4-6-14(13)11-15/h3-6,9-10,12,15,19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGAZFDWRGODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine

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